(4-Chlorophenyl)(3-iodophenyl)methanamine
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Overview
Description
(4-Chlorophenyl)(3-iodophenyl)methanamine is an organic compound with the molecular formula C13H11ClIN It is a derivative of methanamine, where the hydrogen atoms are substituted with 4-chlorophenyl and 3-iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3-iodophenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 3-iodoaniline in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired methanamine derivative. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-iodophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted methanamines.
Scientific Research Applications
(4-Chlorophenyl)(3-iodophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-iodophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(4-iodophenyl)methanamine
- (3-Chlorophenyl)(3-iodophenyl)methanamine
- (4-Bromophenyl)(3-iodophenyl)methanamine
Uniqueness
(4-Chlorophenyl)(3-iodophenyl)methanamine is unique due to the specific positioning of the chlorine and iodine atoms on the phenyl rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H11ClIN |
---|---|
Molecular Weight |
343.59 g/mol |
IUPAC Name |
(4-chlorophenyl)-(3-iodophenyl)methanamine |
InChI |
InChI=1S/C13H11ClIN/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13H,16H2 |
InChI Key |
VGZKNPBERMHMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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